REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(N([CH2:14][CH3:15])CC)C.C([CH:18]([C:22](Cl)=[O:23])[C:19](Cl)=[O:20])C.[O:25]1CCCC1>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:22](=[O:23])[CH2:18][C:19]([O:20][CH2:14][CH3:15])=[O:25])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
air-stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a nitrogen-purged
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
STIRRING
|
Details
|
with good stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
rose to 42° C.
|
Type
|
CUSTOM
|
Details
|
a white precipitate of triethylamine hydrochloride separated
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at ambient temperature for about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the triethylamine hydrochloride filtered off
|
Type
|
WASH
|
Details
|
washed with solvent
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 5.2 grams (0.04 mole)
|
Type
|
CUSTOM
|
Details
|
The filtrate was freed of solvent on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the resulting purple solid dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
which solution was washed in succession with 2N HCl (3×75 milliliters), and water (2×75 milliliters)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate and solvent vacuum
|
Type
|
CUSTOM
|
Details
|
to give a crude solid product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetatecyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.015 mol | |
AMOUNT: MASS | 3.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |